molecular formula C11H17N3O2 B1395185 tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate CAS No. 1026796-28-0

tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

Cat. No.: B1395185
CAS No.: 1026796-28-0
M. Wt: 223.27 g/mol
InChI Key: RSLOPVJCESONOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring fused with a pyrazole moiety and protected by a tert-butoxycarbonyl (Boc) group. This scaffold is of significant interest in medicinal and synthetic chemistry due to its structural rigidity, which enhances binding affinity in drug discovery, and its versatility as a building block for cross-coupling reactions .

Synthesis: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where tert-butyl azetidine derivatives react with substituted pyrazole boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄). For example, tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate intermediates are coupled with aryl/heteroaryl boronic acids to introduce diverse substituents .

Applications: It serves as a precursor for bioactive molecules, including kinase inhibitors (e.g., JAK inhibitors) and boron-containing analogs for proteolysis-targeting chimeras (PROTACs) .

Properties

IUPAC Name

tert-butyl 3-pyrazol-1-ylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-7-9(8-13)14-6-4-5-12-14/h4-6,9H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLOPVJCESONOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696534
Record name tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026796-28-0
Record name 1,1-Dimethylethyl 3-(1H-pyrazol-1-yl)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1026796-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathways and Key Intermediates

The synthesis typically proceeds through Boc-protected azetidine intermediates, enabling selective functionalization at the 3-position.

Intermediate Synthesis: tert-Butyl 3-hydroxyazetidine-1-carboxylate (V-4)

  • Procedure : Hydrogenolysis of 1-benzylazetidin-3-ol (V-3) using 5% Pd/C in THF under H₂ yields deprotected azetidin-3-ol, which is subsequently Boc-protected.
    Reaction Conditions:
    - Substrate: 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol)
    - Catalyst: 5% Pd/C (1.75 g)
    - Solvent: THF (350 mL)
    - Yield: 88.7%
  • Key Data :













    ParameterValue
    1H-NMR (CDCl₃) δ 2.40–2.46 (m,1H), 2.96–2.99 (m,2H), 3.60–3.70 (m,4H), 4.40–4.44 (m,1H)

Functionalization at the 3-Position

The hydroxyl group in V-4 is modified to enable coupling with pyrazole:

Method A: Mitsunobu Reaction
  • Reagents : Pyrazole, DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine).
  • Conditions :
    • Solvent: THF or DCM
    • Temperature: 0°C to room temperature
  • Outcome : Direct substitution of the hydroxyl group with pyrazole via SN2 mechanism.
Method B: Oxidation and Wittig Reaction
  • Step 1 : Oxidation of V-4 to tert-butyl 3-oxoazetidine-1-carboxylate (V-5) using TEMPO/NaClO or a microchannel reactor with H₂O₂.
    Reaction Conditions (Microchannel Reactor):
    - Substrate: V-4 (5.0 g, 28.8 mmol)
    - Catalyst: Composite catalyst-O₂ system
    - Yield: >95%
  • Step 2 : Wittig reaction with cyanomethylenetriphenylphosphorane to form tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6) .

Pyrazole Coupling Strategies

Nucleophilic Aromatic Substitution

  • Substrate : tert-Butyl 3-bromoazetidine-1-carboxylate.
  • Conditions :
    • Base: K₂CO₃ or Cs₂CO₃
    • Solvent: DMF or DMSO
    • Temperature: 80–100°C
  • Outcome : Pyrazole displaces bromide at the 3-position.

Cross-Coupling via Suzuki-Miyaura Reaction

  • Substrate : 1-Boc-3-(4-bromo-1H-pyrazol-1-yl)azetidine (analogous to intermediates in).
  • Reagents : Bis(pinacolato)diboron, Pd(dppf)Cl₂.
  • Conditions :
    • Solvent: 1,4-Dioxane
    • Temperature: 90°C
    • Yield: 70–85% (for boronate analogs).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Mitsunobu High regioselectivity Requires stoichiometric reagents 60–75%
Nucleophilic Sub Scalable Harsh conditions 50–65%
Suzuki Coupling Compatible with boronate derivatives Requires specialized catalysts 70–85%

Critical Considerations

  • Protection-Deprotection : Boc groups enhance stability during functionalization.
  • Green Chemistry : Microchannel reactors improve oxidation efficiency (e.g., V-4 to V-5) by reducing reaction time and waste.

Mechanism of Action

The mechanism of action of 3-Pyrazol-1-yl-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites of enzymes or receptors . The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Impact of Substituents :

  • Electron-donating groups (e.g., methyl, methoxy) increase stability but may reduce reactivity in cross-coupling .
  • Ortho-substituents (e.g., 5c) lower yields (70% vs. 80% for para-substituted 5d) due to steric hindrance .
  • Heteroaromatic groups (e.g., 5l, 4p) enhance solubility and intermolecular interactions .

Key Observations :

  • Para-substituted aryl groups (5d) achieve higher yields than ortho-substituted analogs (5c, 5f) due to reduced steric effects.
  • Heterocyclic boronic acids (e.g., pyridyl in 5k) yield solids with higher melting points, suggesting improved crystallinity .
  • Boc deprotection (e.g., compound 15) under acidic conditions (HCl/dioxane) proceeds efficiently (69% yield) .

Physicochemical Properties

Compound ID IR C=O Stretching (cm⁻¹) $ ^1H $-NMR Shifts (δ, ppm) HRMS Accuracy (ppm)
5c 1738, 1693 1.42 (s, 9H, Boc), 7.25–7.65 (m, 4H, aryl) < 0.5
5k 1738, 1693 1.44 (s, 9H, Boc), 8.45 (d, 1H, pyridyl) < 0.5
5g 1735, 1700 1.41 (s, 9H, Boc), 7.12–7.82 (m, 4H, fluorophenyl) < 0.5
15 N/A 1.40 (s, 9H, Boc), 8.60 (s, 1H, pyrrolopyrimidine) < 0.5

Trends :

  • C=O stretching frequencies remain consistent (~1735–1700 cm⁻¹) across analogs, confirming Boc group stability .
  • NMR shifts for the Boc group (δ ~1.40–1.44 ppm) are conserved, while aryl protons vary with substituent electronics .

Biological Activity

tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS No. 1026796-28-0) is a heterocyclic compound notable for its potential biological activities. This compound features a tert-butyl ester group attached to a pyrazole and azetidine framework, which contributes to its interaction with various biological targets.

  • Molecular Formula : C11H17N3O2
  • Molecular Weight : 223.27 g/mol
  • Structure : The compound consists of a pyrazole ring linked to an azetidine ring via a carboxylate moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole moiety can act as a hydrogen bond donor or acceptor, facilitating binding to active sites of target proteins, which may include:

  • Enzyme inhibitors
  • Receptor ligands

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibitory properties, particularly against protein kinases involved in cellular signaling pathways. For instance, azetidine derivatives have been explored as inhibitors of Janus kinase (JAK), which plays a critical role in inflammatory and autoimmune diseases .

2. Anticancer Properties

Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. For example, related compounds demonstrated significant cytotoxic activity against various leukemia and solid tumor cell lines, suggesting that this class of compounds may serve as potential anticancer agents . The mechanism involves the activation of apoptotic pathways through modulation of p53 and caspase signaling .

3. Pharmacological Applications

The compound has been investigated for its potential as a pharmaceutical intermediate in drug development, particularly in the synthesis of more complex heterocyclic compounds with enhanced biological activities . Its applications extend to:

  • Development of enzyme inhibitors
  • Creation of receptor ligands for therapeutic use

Case Study 1: JAK Inhibition

In a study focused on azetidine derivatives, including this compound, researchers found that these compounds effectively inhibited JAK activity, leading to reduced inflammation in animal models . This positions them as candidates for treating diseases like rheumatoid arthritis and certain cancers.

Case Study 2: Antitumor Activity

Another investigation into the anticancer properties of pyrazole derivatives highlighted their ability to induce apoptosis in human acute lymphoblastic leukemia (CEM-C7) cells. The study reported IC50 values indicating potent cytotoxicity at sub-micromolar concentrations, demonstrating the compound's potential as an antitumor agent .

Data Table: Biological Activity Overview

Activity TypeTarget/EffectReference
Enzyme InhibitionJAK inhibitors
Anticancer ActivityInduction of apoptosis in leukemia cells
Receptor BindingPotential ligand for various receptors

Q & A

Basic: What are the common synthetic routes for tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate, and what reaction conditions are critical for high yields?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from pyrazole and azetidine precursors. A representative route includes:

Pyrazole Ring Formation : Cyclization of hydrazine derivatives with diketones or alkynes under acidic or basic conditions.

Azetidine Functionalization : Coupling the pyrazole moiety to the azetidine ring via nucleophilic substitution or Buchwald–Hartwig amination.

Boc Protection : Introducing the tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP.

Critical conditions include:

  • Temperature : Controlled heating (e.g., 60–80°C) during coupling steps to avoid side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) for azetidine functionalization.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

Basic: Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole and azetidine rings. For example, the pyrazole C-H protons appear as distinct singlets (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₁₈N₃O₂).
  • X-ray Crystallography : Resolves stereochemical ambiguities; azetidine puckering and pyrazole planarity can be confirmed .

Basic: What are the typical chemical reactions this compound undergoes, and how do reaction conditions influence product distribution?

Methodological Answer:
Common reactions include:

  • Oxidation : Using Dess–Martin periodinane or KMnO₄ to generate ketone derivatives.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring’s double bonds.
  • Substitution : SN2 reactions at the azetidine nitrogen with alkyl halides or aryl boronic acids.

Product distribution depends on:

  • pH : Acidic conditions favor azetidine ring opening, while basic conditions stabilize substitution.
  • Steric Effects : Bulky reagents preferentially react at the less hindered pyrazole nitrogen .

Advanced: How can researchers optimize reaction conditions to mitigate competing pathways during functionalization?

Methodological Answer:
Competing pathways (e.g., over-oxidation or ring degradation) are minimized by:

  • Temperature Modulation : Lower temperatures (0–25°C) suppress side reactions during Boc deprotection.
  • Protecting Group Strategy : Using orthogonal protecting groups (e.g., Fmoc for amines) to selectively modify the azetidine or pyrazole.
  • Catalyst Screening : Testing Pd, Cu, or Ni catalysts for coupling efficiency. For example, Pd(OAc)₂ with XPhos improves Suzuki–Miyaura cross-coupling yields .

Advanced: How can contradictory biological activity data (e.g., anti-inflammatory vs. antitumor effects) be resolved?

Methodological Answer:
Contradictions arise from assay variability or off-target effects. Strategies include:

  • Dose-Response Studies : Establish EC₅₀ values across multiple cell lines (e.g., HEK293 for inflammation, HeLa for tumor models).
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm primary targets (e.g., COX-2 for anti-inflammatory activity).
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to divergent effects .

Advanced: What strategies are effective for controlling stereochemistry during azetidine ring functionalization?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for asymmetric synthesis.
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures during ring closure.
  • Crystallization-Induced Diastereomerism : Selectively crystallize desired enantiomers using chiral counterions .

Advanced: What in vitro and in vivo models are suitable for studying its pharmacokinetics and toxicity?

Methodological Answer:

  • In Vitro :
    • CYP450 Inhibition Assays : Evaluate metabolic stability using human liver microsomes.
    • hERG Binding Assays : Assess cardiac toxicity risks.
  • In Vivo :
    • Rodent Models : Measure bioavailability and organ distribution via radiolabeled compounds.
    • Zebrafish Embryotoxicity : Screen for developmental toxicity at 24–72 hpf .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation.
  • Spill Management : Neutralize with sand or vermiculite; avoid water contact due to potential exothermic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.